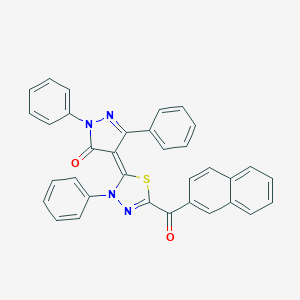![molecular formula C21H27N3O4S B283156 2-(3,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B283156.png)
2-(3,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DMXAA and has been studied for its potential use in cancer treatment.
Wirkmechanismus
DMXAA works by activating the immune system to attack cancer cells. It does this by inducing the production of cytokines, which are signaling molecules that stimulate the immune system. DMXAA specifically targets the tumor vasculature, which is the network of blood vessels that supply the tumor with nutrients and oxygen. By destroying the tumor blood vessels, DMXAA cuts off the tumor's supply of nutrients and oxygen, leading to tumor cell death.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including TNF-alpha, IL-6, and IFN-gamma. It has also been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. In addition, DMXAA has been shown to activate the NF-kappaB pathway, which plays a role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMXAA in lab experiments is that it has been shown to have anti-tumor activity in a variety of cancer types. This makes it a promising candidate for further study as a potential cancer treatment. However, there are also limitations to using DMXAA in lab experiments. For example, it has been shown to have low solubility in water, which can make it difficult to administer in vivo. In addition, it has been shown to have a short half-life in the body, which can limit its effectiveness.
Zukünftige Richtungen
There are a number of future directions for DMXAA research. One area of interest is in developing new formulations of DMXAA that can improve its solubility and half-life in the body. Another area of interest is in studying the mechanism of action of DMXAA in more detail, to better understand how it induces the immune response and how it targets the tumor vasculature. Finally, there is interest in studying the potential use of DMXAA in combination with other cancer treatments, to see if it can enhance their effectiveness.
Synthesemethoden
DMXAA can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylphenol with 2-chloro-N-(4-methylsulfonylphenyl)acetamide to form the intermediate compound 2-(3,4-dimethylphenoxy)-N-(2-chloroacetyl-N-(4-methylsulfonylphenyl)acetamide. This intermediate is then treated with piperazine to form the final product DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been studied for its potential use as an anti-cancer agent. It has been shown to have anti-tumor activity in various types of cancer, including lung, breast, and colon cancer. DMXAA works by targeting the tumor vasculature and inducing the production of cytokines, which leads to the destruction of the tumor blood vessels and subsequent tumor cell death.
Eigenschaften
Molekularformel |
C21H27N3O4S |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenoxy)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H27N3O4S/c1-16-8-9-18(14-17(16)2)28-15-21(25)22-19-6-4-5-7-20(19)23-10-12-24(13-11-23)29(3,26)27/h4-9,14H,10-13,15H2,1-3H3,(H,22,25) |
InChI-Schlüssel |
GMIGHIZDPNEZAE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283073.png)
![3-Acetyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283075.png)
![Methyl 1-(4-chlorophenyl)-7-(4-methylbenzylidene)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283076.png)
![[1-(4-Chlorophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](2-naphthyl)methanone](/img/structure/B283078.png)

![N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B283081.png)
![2-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283083.png)
![8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283087.png)
![[8,9-Diethoxy-10b-methyl-1-(4-methylphenyl)-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](thien-2-yl)methanone](/img/structure/B283088.png)
![(8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone](/img/structure/B283089.png)

![5-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283092.png)
![[5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl](phenyl)methanone](/img/structure/B283094.png)
![5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283095.png)